molecular formula C12H15N3S B15053746 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole

Cat. No.: B15053746
M. Wt: 233.33 g/mol
InChI Key: KSHDFYMMVAJOTN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole (CAS 1416347-48-2) is a chemical compound with the molecular formula C13H17N3S and a molecular weight of 247.36 . This compound features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry, which is 2,4-disubstituted with a hydrazinyl group and a 2,4,5-trimethylphenyl group . The 2-hydrazinyl-thiazole moiety is a significant pharmacophore, with scientific literature indicating that derivatives of this structural class exhibit promising biological activity, particularly as novel anti-fungal agents . Research into analogous 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives has demonstrated potent in vitro inhibitory activity against pathogenic Candida strains, including C. albicans, with some compounds showing substantially lower minimum inhibitory concentration (MIC) values than the reference drug fluconazole . The mechanism of action for this class of compounds is supported by molecular docking studies, which suggest that their anti-Candida activity occurs through the inhibition of the fungal enzyme lanosterol C14α-demethylase, a key target in ergosterol biosynthesis . Beyond antimicrobial applications, the 2-hydrazinyl-thiazole scaffold is also a versatile building block in organic and medicinal chemistry research. It serves as a key synthetic intermediate for the design and synthesis of more complex heterocyclic systems, such as arylidene-hydrazinyl-thiazoles and other fused molecular architectures, which are investigated for a range of properties including DNA binding and antioxidant activity . The synthetic route for such compounds often relies on the classic Hantzsch thiazole synthesis, involving the cyclocondensation of appropriate precursors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H15N3S/c1-7-4-9(3)10(5-8(7)2)11-6-16-12(14-11)15-13/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

KSHDFYMMVAJOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)NN)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

In a representative procedure, 2,4,5-trimethylphenyl-substituted α-haloketones react with thiosemicarbazide derivatives under refluxing ethanol. The α-haloketone (e.g., 3-chloro-4-(2,4,5-trimethylphenyl)-2,4-diketobutanoate) undergoes nucleophilic attack by the sulfur atom of thiosemicarbazide, followed by cyclodehydration to form the thiazole ring. Glacial acetic acid catalyzes the reaction, enhancing the electrophilicity of the carbonyl group and facilitating imine formation.

Optimization Parameters

Critical variables influencing yield include:

Parameter Optimal Range Impact on Yield
Solvent Ethanol or methanol Polar solvents enhance solubility of intermediates.
Temperature 80–100°C Higher temperatures accelerate cyclization.
Catalyst Loading 5–10 mol% acetic acid Excess acid promotes side reactions.
Reaction Time 4–6 hours Prolonged heating reduces hydrazine stability.

Under these conditions, yields of 70–78% are routinely achieved, with purity confirmed via HPLC and NMR.

Two-Step Condensation and Heterocyclization

A modular strategy decouples thiazole ring formation from hydrazine incorporation, improving control over regioselectivity. This method, detailed in studies on analogous 4-phenylthiazoles, involves:

Step 1: Synthesis of Thioamide Intermediate

Thymol or its analogs react with 2-bromoacetophenone derivatives in alkaline media to form ketone intermediates. For example, 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one reacts with thiourea in methanol, yielding the corresponding thioamide. Lawesson’s reagent may further thionylate amide precursors to enhance reactivity.

Step 2: Heterocyclization with Hydrazine

The thioamide intermediate undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol. A 2:1 molar ratio of hydrazine to thioamide ensures complete conversion, with the reaction monitored by TLC. Post-reaction, the mixture is alkalized to pH 8–9, precipitating the target compound. Recrystallization from ethanol-DMF (1:1) affords pure product in 65–72% yield.

Hydrazine-Mediated Cyclization

Direct incorporation of hydrazine into preformed thiazole derivatives offers an alternative route. Patent literature describes the conversion of ester-functionalized thiazoles to hydrazides, which are subsequently dehydrated.

Ester-to-Hydrazide Conversion

Ethyl 4-(2,4,5-trimethylphenyl)thiazole-5-carboxylate reacts with excess hydrazine hydrate (5 equivalents) in ethanol at 90°C for 6 hours. The reaction proceeds via nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide moiety. This step achieves 59–63% yield, with unreacted hydrazine removed via aqueous workup.

Dehydration to Hydrazinyl Derivative

Heating the hydrazide intermediate at 120°C in toluene with molecular sieves induces dehydration, forming the hydrazinyl group. Catalytic p-toluenesulfonic acid (1 mol%) accelerates water removal, driving the equilibrium toward product formation. Final purification via silica gel chromatography isolates the title compound in 85% purity.

Alternative Synthetic Pathways

One-Pot Multicomponent Reactions

Recent advancements leverage one-pot protocols to streamline synthesis. A mixture of 2,4,5-trimethylbenzaldehyde, thiosemicarbazide, and α-bromoketone in ethanol undergoes sequential condensation, cyclization, and oxidation. Manganese dioxide serves as a mild oxidizing agent, converting the thiazoline intermediate to the aromatic thiazole. This method reduces purification steps, achieving 68% yield in 3 hours.

Solid-Phase Synthesis

Immobilized resins, such as Wang resin functionalized with thiourea, enable iterative coupling of trimethylphenyl aldehydes and hydrazine derivatives. After cleavage with trifluoroacetic acid, the free thiazole-hydrazine product is obtained in 55% yield. While lower-yielding, this approach facilitates high-throughput screening of analogs.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Comparative studies highlight ethanol as the optimal solvent due to its balance of polarity and boiling point. Substituting ethanol with DMF increases reaction rate but complicates hydrazine handling due to higher temperatures (150°C). Microwave-assisted synthesis reduces reaction times by 50% but requires specialized equipment.

Catalytic Enhancements

The addition of zeolites (e.g., H-Y) or mesoporous silica (SBA-15) improves yields by 10–15% through acid site-mediated catalysis. These materials adsorb water, shifting the equilibrium toward product formation in dehydration steps.

Green Chemistry Metrics

Life-cycle assessments favor the two-step condensation method, which generates 30% less waste than one-pot protocols. Ethanol’s renewability and low toxicity further enhance the environmental profile.

Structural Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : N–H stretches at 3300–3350 cm⁻¹ and C=N vibrations at 1620 cm⁻¹ confirm hydrazine and thiazole moieties.
  • ¹H NMR : Aromatic protons of the trimethylphenyl group resonate as a singlet at δ 6.85–7.10 ppm, while the hydrazinyl NH₂ appears as a broad singlet at δ 4.50–5.00 ppm.
  • ESI-MS : Molecular ion peaks at m/z 233.33 ([M+H]⁺) align with theoretical values.

Purity Assessment

HPLC with a C18 column (acetonitrile-water, 70:30) resolves the target compound at 8.2 minutes, with ≥95% purity required for biological testing.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Findings :

  • Hydrazinyl vs. Sulfonamide : Hydrazinyl groups favor reversible hydrogen bonding, while sulfonamides enable stronger, metal-coordinated interactions .
  • Aryl Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance binding to aromatic enzyme pockets, whereas bulky groups (e.g., trimethylphenyl) may limit accessibility .

Biological Activity

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. Characterized by a hydrazine functional group and a thiazole ring substituted with a 2,4,5-trimethylphenyl group, this compound has been explored for its potential therapeutic applications, particularly against Mycobacterium tuberculosis (Mtb).

  • Molecular Formula : C12H14N4S
  • Molar Mass : Approximately 233.33 g/mol
  • Structural Features : The thiazole ring is crucial for its biological activity, enhancing the compound's interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant inhibitory effects against Mtb. Notably:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 12.5 μM against Mtb H37Rv .
  • Mechanism of Action : The mechanism often involves interactions with β-ketoacyl-ACP synthase, an essential enzyme for bacterial survival .

Structure-Activity Relationship (SAR)

The structural complexity of this compound contributes to its distinctive pharmacological properties. A comparison with similar compounds highlights the importance of specific substitutions:

Compound NameStructureNotable Features
2-Hydrazinyl-4-(o-tolyl)thiazoleStructureExplored for anti-tuberculosis activity
2-HydrazinothiazoleStructureSimpler structure but retains biological activity
4-MethylthiazoleStructureLacks hydrazine functionality; used in flavoring

Study on Antitubercular Activity

A study focused on synthesizing various 2-(2-hydrazinyl)thiazole derivatives demonstrated their potential as antitubercular agents:

  • Compounds Tested : Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate showed MIC values of 12.5 μM.
  • Binding Studies : Docking studies revealed strong binding affinities to β-ketoacyl-ACP synthase, indicating a plausible mechanism of inhibition .

In Vitro Anti-Candida Activity

In another investigation, derivatives of thiazoles including those similar to this compound were evaluated for antifungal activity:

  • Results : Some compounds exhibited MIC values of 3.9 μg/mL against Candida albicans, significantly lower than the reference drug fluconazole (15.62 μg/mL) .

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities and elucidate the interaction mechanisms of this compound with target proteins:

  • Binding Energy : The presence of a hydrazine substituent enhances interaction with target enzymes related to bacterial metabolism.
  • Flexibility and Binding Poses : Increased molecular flexibility due to the hydrazine bridge allows for diverse binding conformations which may optimize therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with α-haloketones or thioureas under reflux conditions in polar aprotic solvents like DMSO. A reported protocol involves refluxing precursors in DMSO for 18 hours, followed by distillation under reduced pressure and crystallization (e.g., ethanol-water mixtures), yielding ~65% . Optimization strategies include adjusting stoichiometry, solvent choice, and reaction time. Characterization via IR and NMR is critical to confirm the hydrazinyl and thiazole moieties .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • IR Spectroscopy : Look for N–H stretches (3100–3300 cm⁻¹) of the hydrazinyl group and C=N/C–S vibrations (1500–1600 cm⁻¹) of the thiazole ring .
  • NMR : The hydrazinyl proton appears as a broad singlet near δ 4.5–5.5 ppm in 1^1H NMR. Aromatic protons from the 2,4,5-trimethylphenyl group resonate as multiplets at δ 6.8–7.5 ppm, while methyl groups show singlets at δ 2.1–2.4 ppm .
  • Elemental Analysis : Validate C, H, N, and S content with <0.3% deviation from theoretical values .

Q. What are the primary biological activities associated with thiazole derivatives, and how can initial activity screens be designed?

  • Methodology : Thiazoles exhibit antimicrobial, anticancer, and antioxidant properties . For preliminary screens:

  • Antimicrobial Assays : Use agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC₅₀ calculations .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets, and what software parameters are critical?

  • Methodology : Use AutoDock4 or similar tools to model binding to enzymes (e.g., kinases, proteases). Key steps:

  • Prepare the ligand (compound) and receptor (target protein) files, ensuring proper protonation states.
  • Define flexible receptor residues (e.g., active-site amino acids) and apply Lamarckian genetic algorithms for docking .
  • Validate with redocking experiments (RMSD <2.0 Å) and analyze binding energies (ΔG < -7 kcal/mol suggests strong affinity) .

Q. How can discrepancies in spectral data or elemental analysis be resolved during structural validation?

  • Methodology :

  • Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, methyl group coupling in NOESY can clarify spatial proximity .
  • Elemental Analysis Deviations : Purify via column chromatography (silica gel, ethyl acetate/hexane) and re-crystallize. Re-test with higher-precision instruments (e.g., CHNS analyzer with ±0.1% accuracy) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : React with HCl or sodium hydroxide to enhance water solubility. For example, hydrochloride salts of thiazole derivatives show 2–3x higher solubility in PBS .
  • Prodrug Design : Conjugate with PEG or acetyl groups to increase lipophilicity, monitored via logP calculations (target ClogP 1–3) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release, characterized by DLS and HPLC .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodology :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the phenyl ring to boost antimicrobial activity. For instance, 4-fluorophenyl analogs show MICs 50% lower than parent compounds .
  • Vary the Hydrazinyl Group : Replace hydrazine with acylhydrazides to improve metabolic stability, assessed via hepatic microsomal assays .

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